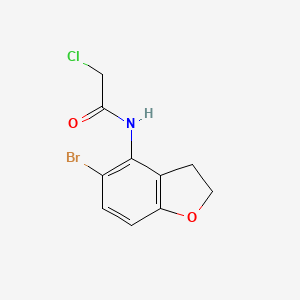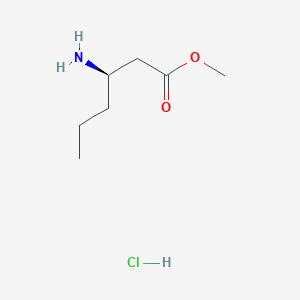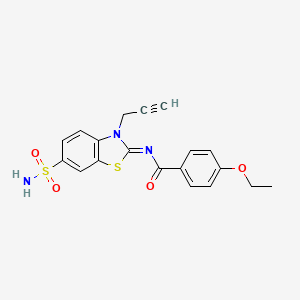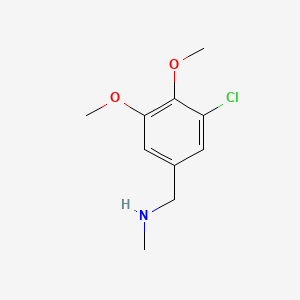
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1803595-58-5 . It has a molecular weight of 270.61 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Novel Catalytic Processes
The development of efficient catalytic processes in organic synthesis is a significant area of research. A study by Moosavi-Zare et al. (2013) introduced a novel ionic liquid, 1-sulfopyridinium chloride, as a catalyst for the Knoevenagel–Michael reaction. This reaction is crucial for synthesizing bis(pyrazol-5-ol) derivatives, demonstrating the potential utility of related compounds like 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride in catalyzing organic transformations under mild conditions (Moosavi-Zare et al., 2013).
Synthesis of Heterocyclic Compounds
Research into heterocyclic chemistry often involves the synthesis and functionalization of pyrazole derivatives. For instance, the synthesis and X-ray crystal structure analysis of novel pyrazolo[3,4-b]pyridin-3-ol derivatives highlight the diverse reactivity and potential applications of pyrazole-based compounds in developing new materials and molecules with unique properties (Shen et al., 2014).
Development of Medicinal Chemistry Protocols
The creation of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides is crucial in medicinal chemistry for drug discovery. Tucker et al. (2015) utilized a sulfur-functionalized aminoacrolein derivative for synthesizing pyrazole-4-sulfonamides, demonstrating an efficient approach to accessing a variety of heterocyclic sulfonyl fluorides. This work underscores the significance of compounds like this compound in synthesizing biologically active molecules (Tucker et al., 2015).
Properties
IUPAC Name |
2-methyl-4,5-dinitropyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJANQMQZQHRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)


![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)




![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one](/img/structure/B2975218.png)
![5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2975219.png)
